

Technical Support Center: Morphology Control in C70 Polymer Blends

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Compound of Interest

Compound Name: (5,6)-Fullerene-C70; Fullerene C70

Cat. No.: B14799594

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Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket Subject: Prevention of Macrophase Separation in PC71BM/Polymer Systems

Introduction: The C70 Challenge

Welcome to the Morphology Support Center. You are likely here because your C70 (specifically PC71BM) blends are exhibiting macrophase separation—large, micron-sized aggregates that kill exciton dissociation and ruin device performance.

Unlike the spherical C60 (PC61BM), the C70 cage is anisotropic (ellipsoidal). This shape anisotropy leads to stronger intermolecular

interactions and a higher tendency to crystallize into large domains compared to C60. While this crystallinity improves electron mobility, it makes the blend thermodynamically unstable and prone to rapid demixing during film formation or thermal stress [1].

Below are the troubleshooting protocols designed to kinetically trap the ideal bicontinuous network.

Module 1: Pre-Deposition Strategy (The Ink)

User Issue: "My films dry with visible haze or large clusters immediately after spin-coating."

Diagnosis: This is Solvent-Induced Demixing. The fullerene and polymer are crashing out of the solution at different rates due to vapor pressure mismatches or solubility limits.

The Solution: High-Boiling Point Solvent Additives

You cannot rely on a single solvent (e.g., Chlorobenzene) for C70 blends. You must use a binary solvent system to decouple the crystallization of the polymer from the aggregation of the fullerene.

The Mechanism: We use additives like 1,8-Diiodooctane (DIO) or 1-Chloronaphthalene (CN).

- **Selective Solubility:** The additive must be a good solvent for the PC71BM but a poor solvent for the polymer.
- **Boiling Point Differential:** The host solvent (e.g., CB) evaporates first, forcing the polymer to aggregate/crystallize into a network.
- **Delayed Fullerene Aggregation:** The PC71BM remains dissolved in the residual additive. This prevents it from nucleating large crystals early.
- **Removal:** The additive is removed in a vacuum or washing step, "freezing" the fullerene in nanoscopic domains within the polymer mesh [2].

Protocol 1: Additive Optimization

Do not exceed 3% v/v without validation. Excess additive leads to "over-dissolution" and trap formation.

Additive	Boiling Point (°C)	Selectivity Profile	Best For
DIO (1,8-Diiodooctane)	332.5	Dissolves PC71BM; Non-solvent for PTB7/P3HT	High-efficiency blends (PTB7-Th)
CN (1-Chloronaphthalene)	259	Good solvent for both, but better for C70	Thicker active layers
ODT (1,8-Octanedithiol)	270	Selective for Fullerenes	Systems requiring slower drying

Step-by-Step Workflow:

- Dissolve: Prepare Polymer:PC71BM (e.g., 1:1.5 ratio) in Chlorobenzene (CB). Stir at 70°C for >4 hours.
- Add: Add 3% v/v DIO to the solution 1 hour before casting.
- Filter: Use a 0.45 µm PTFE filter. (Note: PVDF filters can react with some additives).
- Cast: Spin coat. The film will look wet longer than usual.
- Vacuum Dry: Place in a vacuum chamber ($<10^{-2}$ mbar) for 20 mins to remove residual DIO. Crucial step to prevent long-term diffusion.

Module 2: Kinetic Control (The Film)

User Issue: "My device efficiency drops significantly after 24 hours or upon mild heating (Burn-in)."

Diagnosis: Ostwald Ripening. Your film was not in thermodynamic equilibrium; it was only kinetically trapped. Thermal energy allowed small PC71BM crystals to dissolve and redeposit onto larger crystals, destroying the donor-acceptor interface [3].

The Solution: Vitrification via Tg Engineering

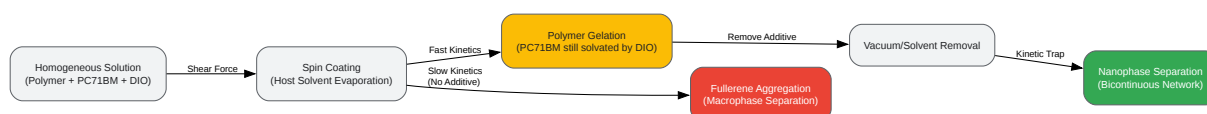
To stop phase separation over time, the amorphous mixed phase must be "frozen" below its Glass Transition Temperature (Tg).

The Logic: C70 derivatives often have higher T_g than polymers. If the blend T_g is too low (near room temperature), the molecules will diffuse and aggregate.

- Action: Increase the T_g of the mixed phase or cross-link the morphology.

Visualization: The Kinetic Trap Workflow

The following diagram illustrates how to navigate the competition between polymer crystallization and fullerene aggregation.



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Figure 1: The kinetic pathway to achieve nanophase separation. The use of additives (DIO) delays fullerene aggregation until the polymer scaffold is set.

Module 3: Post-Processing (The Fix)

User Issue: "I didn't use additives, and my FF (Fill Factor) is low (<50%). Can I save the batch?"

Diagnosis: Poor molecular packing. The C70 is likely amorphous and isolated, leading to poor electron transport.

The Solution: Solvent Vapor Annealing (SVA)

Unlike thermal annealing (which can trigger massive crystallization/separation in C70 blends), SVA allows for mild reorganization without adding enough thermal energy to cross the activation barrier for macrophase separation [4].

Protocol 2: Solvent Vapor Annealing (SVA)

- Setup: Place a glass petri dish with 200 μL of a "marginal" solvent (e.g., THF or CS_2) in a closed chamber.
- Exposure: Place the dry film (face up) in the chamber. Do not let the liquid touch the film.
- Timing: Expose for 30–60 seconds.
- Quench: Immediately remove the film to ambient air.
 - Why this works: The solvent vapor plasticizes the film, lowering the effective T_g temporarily. This allows local re-ordering (healing defects) but the short duration prevents long-range diffusion (clumping).

Module 4: Advanced Troubleshooting (FAQ)

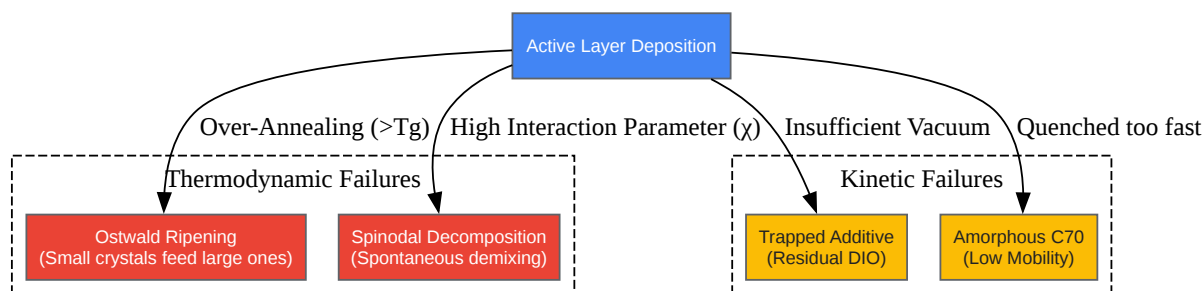
Q1: Why does PC71BM aggregate more than PC61BM? A: PC71BM molecules are ellipsoidal. This allows them to pack more efficiently (like stacking rugby balls vs. soccer balls) once nucleation starts. This packing density creates a stronger thermodynamic drive to separate from the polymer chains [5].

Q2: Can I use thermal annealing for PTB7:PC71BM? A: Generally, No. Unlike P3HT:PC61BM (which requires annealing at $\sim 140^\circ\text{C}$), PTB7 and many modern push-pull polymers degrade or phase-separate aggressively with heat. Rely on solvent annealing or additive engineering (Module 1) instead.

Q3: How do I know if I have phase separation without a TEM? A: Check your External Quantum Efficiency (EQE).

- If the EQE response in the PC71BM absorption region (400–600 nm) is suppressed relative to the polymer, the fullerene domains are likely too large (excitons generated in the center of the domain cannot reach the interface).
- Visually: A "milky" or scattering film indicates domains >100 nm (Macrophase separation).

Summary of Failure Modes



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Figure 2: Common failure modes leading to phase separation or poor morphology in C70 blends.

References

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